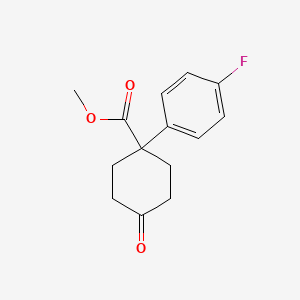

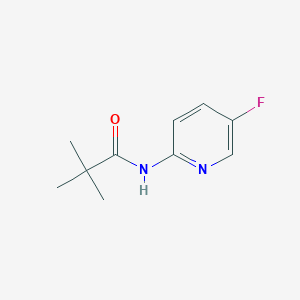

N-(5-氟吡啶-2-基)-2,2-二甲基丙酰胺

描述

Synthesis Analysis

The synthesis of various pyridine derivatives has been explored in the provided studies. For instance, a series of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were synthesized and characterized using a range of spectroscopic techniques, including IR, 1H NMR, and UV, as well as X-ray single crystal diffraction . Another study reported the synthesis of new polyamides through a direct polycondensation reaction involving 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, yielding polymers with pyridyl moieties in the main chain . Additionally, a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was prepared and characterized by various spectroscopic methods and X-ray crystallography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using X-ray crystallography and supported by computational methods such as DFT and TDDFT calculations. The studies provided insights into the molecular frontier orbitals and the electronic absorption and emission spectra . In another work, the crystal structure of a pincer-type compound, N,N'-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, was described, revealing a tricationic pro-ligand with triflate anions connected by strong N–H⋯O hydrogen bonds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated through various analytical techniques. The polymers synthesized from pyridine derivatives showed high solubility in polar solvents and were characterized by their thermal properties using thermal gravimetric analysis . The crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide indicated molecular packing resulting from N–H⋯O hydrogen bonds . Additionally, the physicochemical properties, such as melting point behavior, were correlated with the substituent position on the pyridine ring .

科学研究应用

荧光化学传感

与N-(5-氟吡啶-2-基)-2,2-二甲基丙酰胺结构相关的化合物,如氟代肼酮,已被研究其对特定金属离子如Al3+的荧光“开启”响应。这些肼酮在与Al3+相互作用时表现出增强的发射,使它们成为选择性荧光化学传感应用的潜在候选者,特别是在活细胞成像Rahman et al., 2017中。

金属检测的氟离子载体

包括氟离子载体在内的二胺-水杨醛衍生物已显示出在螯合金属阳离子如Zn2+方面的显著光谱多样性和特异性。这种特异性对于开发可应用于各种分析和生化背景中的选择性金属探测器是有价值的Hong et al., 2012。

PET示踪剂用于癌症酪氨酸激酶成像

具有氟取代基的化合物,如N-[2-(二乙氨基)乙基]-5-[(Z)-(5-[18F]氟-2-氧代-1,2-二氢-3H-吲哚-3-基亚甲基)-2,4-二甲基-1H-吡咯-3-羧酰胺,已被合成为潜在的正电子发射断层扫描(PET)示踪剂,用于癌症酪氨酸激酶成像。这类化合物可以通过改善癌组织成像来增强癌症诊断技术Wang et al., 2005。

非线性光学材料

包括与N-(5-氟吡啶-2-基)-2,2-二甲基丙酰胺结构相关的氟代化合物在内,已被探索其非线性光学(NLO)性质。这些材料可以用于开发先进的光学设备和技术Jayarajan et al., 2019。

二氧化碳的活化

对于与N-(5-氟吡啶-2-基)-2,2-二甲基丙酰胺结构相似的单核非血红铁配合物的研究,提供了对二氧化碳的活化的见解。这些研究可能会推动对酶系统的理解和用于工业应用的催化剂的发展Martinho et al., 2010。

属性

IUPAC Name |

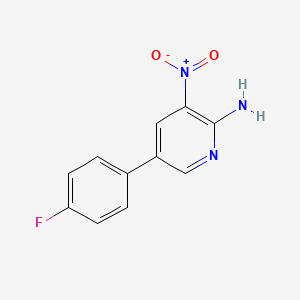

N-(5-fluoropyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAYCNUDQFSZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624484 | |

| Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

784155-54-0 | |

| Record name | N-(5-Fluoropyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。